molecular formula C5H6Br2N2OS B1528931 N-(5-Bromothiazol-2-yl) acetamide hydrobromide CAS No. 1354359-55-9

N-(5-Bromothiazol-2-yl) acetamide hydrobromide

Cat. No.: B1528931
CAS No.: 1354359-55-9
M. Wt: 301.99 g/mol
InChI Key: XIYIMVOFJIINCP-UHFFFAOYSA-N
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Description

N-(5-Bromothiazol-2-yl) acetamide hydrobromide is a brominated thiazole derivative functionalized with an acetamide group at position 2 and a hydrobromide salt. The thiazole core, a five-membered heterocycle containing nitrogen and sulfur, is substituted with a bromine atom at position 5, conferring electron-withdrawing properties that enhance stability and influence reactivity . The hydrobromide salt improves aqueous solubility, making it advantageous for pharmaceutical or synthetic applications.

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS.BrH/c1-3(9)8-5-7-2-4(6)10-5;/h2H,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYIMVOFJIINCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2-aminothiazole

The initial step in the preparation involves synthesizing 5-bromo-2-aminothiazole, a critical precursor. The synthesis typically follows a diazotization-reduction sequence starting from 2-amino-5-bromothiazole.

Reaction Conditions and Procedure:

Step Reagents and Conditions Description
1 2-amino-5-bromothiazole (12.58 g, 70 mmol) Dissolved in a mixture of 86% phosphoric acid (106 mL) and concentrated nitric acid (19.2 mL)
2 Sodium nitrite (7.59 g, 110 mmol) in water (26 mL) Added dropwise at -5 °C over 45 minutes
3 Stirring at -5 °C for 15 minutes Formation of diazonium salt
4 Hypophosphorous acid (38.8 mL) added dropwise at 0 °C Reduction of diazonium salt to amine over 30 minutes
5 Stirring at 0 °C for 150 minutes, then room temperature overnight Completion of reaction
6 Reaction mixture poured into NaOH solution (85 g in 400 mL water) Neutralization and extraction with dichloromethane (3 × 200 mL)
7 Organic layers washed with saturated NaCl, dried (Na2SO4), filtered, and evaporated Purification by medium pressure liquid chromatography (MPLC) on silica gel

Outcome: The purified 5-bromo-2-aminothiazole is obtained as a solid with characteristic proton NMR signals at δ 8.78 (s, 1H) and 7.83 (s, 1H) in CDCl3 solvent.

Acetamide Formation

The next step involves acetamide formation by reacting 5-bromo-2-aminothiazole with an acetylating agent, typically acetic anhydride or acetyl chloride, under controlled conditions.

General Procedure:

  • Dissolve 5-bromo-2-aminothiazole in an appropriate solvent such as dichloromethane or acetonitrile.
  • Add acetic anhydride dropwise at low temperature (0–5 °C) with stirring.
  • Allow the reaction mixture to warm to room temperature and stir for several hours.
  • Quench the reaction with water or dilute acid to hydrolyze excess acetic anhydride.
  • Extract the product into an organic solvent, wash, dry, and concentrate.
  • Purify the crude N-(5-bromothiazol-2-yl)acetamide by recrystallization or chromatography.

Hydrobromide Salt Formation

To obtain the hydrobromide salt, the free base N-(5-bromothiazol-2-yl)acetamide is treated with hydrobromic acid (HBr) in an appropriate solvent.

Typical Conditions:

  • Dissolve the acetamide in a solvent such as ethanol or ethyl acetate.
  • Add hydrobromic acid solution (typically 48% aqueous HBr) dropwise at 0–5 °C.
  • Stir the mixture for 1–2 hours to ensure complete salt formation.
  • Cool the solution to precipitate the hydrobromide salt.
  • Filter and wash the solid with cold solvent to purify.
  • Dry under vacuum to yield this compound as a crystalline solid.

Summary of Preparation Steps

Step Reagents/Conditions Key Notes
1. Synthesis of 5-bromo-2-aminothiazole 2-amino-5-bromothiazole, H3PO4, HNO3, NaNO2, H3PO2, NaOH, CH2Cl2 Diazotization-reduction, low temperature control
2. Acetamide formation Acetic anhydride or acetyl chloride, solvent, low temperature Controlled acetylation of amine group
3. Hydrobromide salt formation Hydrobromic acid, ethanol or ethyl acetate, cooling Salt precipitation and purification

Research Findings and Analytical Data

  • The diazotization-reduction step to prepare 5-bromo-2-aminothiazole is critical and requires strict temperature control (-5 to 0 °C) to prevent side reactions and ensure high purity.
  • Medium pressure liquid chromatography (MPLC) on silica gel is effective for purification of the intermediate, providing high purity for subsequent acetamide formation.
  • The hydrobromide salt form enhances the compound’s stability and solubility profile, which is beneficial for pharmaceutical applications.
  • Proton NMR and chromatographic purity data confirm the successful synthesis and isolation of the desired compound at each stage.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(5-Bromothiazol-2-yl) acetamide hydrobromide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Corresponding acids and amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives, including N-(5-Bromothiazol-2-yl) acetamide hydrobromide, exhibit anticancer properties. For instance, compounds with similar structures have been studied for their ability to target cancer cells selectively. A study highlighted that thiazolo[3,2-a][1,3,5]triazines showed activity against Walker’s carcinoma 256 in rats, suggesting that thiazole derivatives could be promising candidates for cancer therapy .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. A review of synthetic approaches to thiazole compounds demonstrated that certain derivatives can inhibit bacterial growth effectively. The presence of bromine in the structure enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes .

Glucokinase Activation

This compound has been identified as a glucokinase (GK) activator. GK plays a crucial role in glucose metabolism and insulin secretion. Compounds that activate GK are valuable for treating hyperglycemia and type II diabetes. Patents have been filed for compounds with similar structures that demonstrate efficacy in managing blood sugar levels through GK activation .

Case Study 1: Anticancer Screening

A study investigated various thiazole derivatives, including this compound, for their anticancer activity against different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

In another research project, the antimicrobial activity of this compound was tested against several bacterial strains. The compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with a reported minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Comparative Data Table

Application Activity Reference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Glucokinase ActivationLowers blood sugar

Mechanism of Action

The mechanism of action of N-(5-Bromothiazol-2-yl) acetamide hydrobromide involves its interaction with specific molecular targets. The bromine atom in the thiazole ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The amide group can form hydrogen bonds, further stabilizing the compound’s interaction with its target molecules .

Comparison with Similar Compounds

Key Comparisons:

Compound Name Substituents Melting Point (°C) Synthesis Yield (%) Key Properties/Applications Reference
N-(5-Bromothiazol-2-yl) acetamide hydrobromide 5-Bromo, 2-acetamide, HBr salt Not reported Not reported Enhanced solubility due to HBr salt
N-(5-Bromothiazol-2-yl) acetamide (CAS 7336-54-1) 5-Bromo, 2-acetamide (neutral form) Not reported Not reported Lower solubility vs. hydrobromide
N-(5-(2-Bromoacetyl)thiazol-2-yl) acetamide (CAS 860620-56-0) 5-Bromoacetyl, 2-acetamide Not reported 95% (analogous) Reactive bromoacetyl group for further derivatization
  • Substituent Effects : Bromine at position 5 stabilizes the thiazole ring via electron withdrawal. The hydrobromide salt (target compound) offers superior solubility compared to neutral analogs like CAS 7336-54-1. Bromoacetyl substituents (CAS 860620-56-0) increase reactivity, enabling use as synthetic intermediates .

Heterocyclic Core Variations

Benzimidazole vs. Benzothiazole Derivatives:

Compound Name Core Structure Substituents Key Findings Reference
N-(5-Bromo-1H-benzo[d]imidazol-2-yl) acetamide Benzimidazole 5-Bromo, 2-acetamide Synthesized via acetic anhydride acetylation; used in N-arylation reactions
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Benzothiazole 6-Trifluoromethyl, 2-phenylacetamide Lipophilic trifluoromethyl group enhances membrane permeability
  • Core Impact :
    • Thiazole vs. Benzimidazole : Thiazoles (smaller, sulfur-containing) exhibit distinct electronic profiles compared to benzimidazoles (larger, nitrogen-rich). Benzimidazoles often show enhanced biological activity due to increased aromaticity .
    • Benzothiazole Derivatives : Trifluoromethyl groups (e.g., in ) improve metabolic stability and lipophilicity, contrasting with bromine’s electron-withdrawing effects .

Salt Forms and Solubility

  • Hydrobromide vs. Hydrochloride : Hydrobromide salts (e.g., CAS 104617-50-7 ) generally exhibit higher solubility in polar solvents compared to hydrochlorides, though specific data for the target compound is lacking.
  • Neutral vs. Salted Forms : Neutral acetamides (e.g., CAS 7336-54-1 ) require organic solvents for dissolution, whereas hydrobromide salts enable aqueous formulation .

Physical and Chemical Properties

  • Melting Points : Thiazolidine-dione derivatives (253–288°C ) exhibit higher melting points than benzimidazole or thiazole analogs, likely due to rigid dione structures.
  • Solubility : Hydrobromide salts (e.g., target compound) surpass neutral forms in water solubility, critical for drug delivery .

Biological Activity

N-(5-Bromothiazol-2-yl) acetamide hydrobromide is a chemical compound that has garnered attention due to its potential biological activities and applications in pharmaceutical research. This compound features a thiazole ring substituted with a bromine atom and an acetamide group, which contribute to its unique properties. The molecular formula of this compound is C5_5H6_6Br2_2N2_2OS, with a molecular weight of approximately 301.99 g/mol .

Research indicates that this compound exhibits various biological activities, including interactions with specific enzymes and receptors. These interactions are crucial for understanding the pharmacological properties of the compound. Techniques such as molecular docking and surface plasmon resonance are commonly utilized to evaluate these interactions, providing insights into the binding affinity and mechanism of action .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the effectiveness of this compound against various cell lines. For example, studies have shown that this compound can selectively kill certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is essential for developing targeted therapies .

Comparative Biological Activity

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting some of these compounds along with their unique features and biological activity profiles.

Compound NameChemical FormulaUnique FeaturesBiological Activity Profile
2-Acetamido-5-bromothiazoleC5_5H5_5BrN2_2OSLacks hydrobromide salt; different activity profileModerate cytotoxicity against specific cancer cells
2-Amino-5-bromothiazole hydrobromideC3_3H4_4Br2_2N2_2SContains an amino group instead of an acetamido groupHigher toxicity in normal cell lines
5-Bromo-thiazole-2-carboxylic acidC5_5H4_4BrN2_2O$$_2\SContains a carboxylic acid functional groupExhibits anti-inflammatory properties

The distinct combination of the bromothiazole structure and the acetamide moiety in this compound contributes to its varied biological activities and potential applications in drug development .

Drug Development Applications

Several studies have explored the application of this compound in drug development. One notable case involved its use as a lead compound in synthesizing novel anti-cancer agents. The compound's ability to selectively target cancer cells while sparing normal tissues makes it a promising candidate for further optimization .

Inhibition Studies

Inhibition studies have demonstrated that this compound can inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of phospholipase C, with an IC50 value indicating significant activity at low concentrations .

Q & A

Q. What are the standard synthetic routes for N-(5-Bromothiazol-2-yl) acetamide hydrobromide?

The synthesis typically involves bromination and acetamide coupling. A representative method includes reacting 2-aminothiazole derivatives with bromoacetyl bromide in aqueous Na₂CO₃, yielding precipitates that are filtered and washed (e.g., 74.6% yield for a derivative in similar conditions) . Optimized solvent systems (e.g., THF/MeOH/H₂O) and stoichiometric control are critical for purity .

Key Data :

  • Molecular formula: C₅H₅BrN₂OS
  • CAS No.: 7336-54-1

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are standard. For example:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.80 (s, 1H, NH), 7.62 (s, 1H, thiazole-H), 4.16 (s, 2H, CH₂) .
  • MS (ESI) : m/z 356.0 [M + H]⁺ for a derivative . Purity (>98%) is confirmed via HPLC or elemental analysis .

Q. What are the known biological activities of this compound?

Derivatives exhibit antitumor activity against human lung cancer (A549) and glioma (U87) cell lines. For instance, 2-(4-Methoxybenzylamino)-N-(5-bromothiazol-2-yl)acetamide (22b) showed IC₅₀ values <50 μM . Bromine substitution enhances binding interactions with biological targets, such as enzymes involved in cancer progression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature : Bromination requires precise control (e.g., 80°C for 4 hours) to minimize side reactions .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous Na₂CO₃ facilitates precipitate formation .
  • Catalysts : Use of LiOH in THF/MeOH/H₂O improves hydrolysis efficiency for intermediates .

Example : A 74.6% yield was achieved for a derivative using optimized stoichiometry and solvent ratios .

Q. How do substitution patterns influence structure-activity relationships (SAR)?

  • Bromine Position : Bromine at the 5-position on the thiazole ring increases electrophilicity, enhancing interactions with cysteine residues in target proteins .
  • N-Methylation : Derivatives with N-methyl groups (e.g., 5-Bromo-N-methyl-1,3-thiazol-2-amine) show improved solubility and bioavailability compared to non-methylated analogs .
  • Side Chain Modifications : Adding methoxybenzyl or furyl groups alters pharmacokinetics, as seen in derivatives with IC₅₀ values varying by >20 μM .

Q. How should researchers address contradictions in biological activity data across studies?

  • Control Experiments : Use DMSO as a negative control and validate assays with known inhibitors (e.g., GroEL/ES inhibitors) to standardize results .
  • Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., A549 vs. U87) to identify cell-type-specific effects .
  • Structural Confirmation : Re-characterize compounds via X-ray crystallography or 2D NMR if activity discrepancies arise, as minor impurities (<2%) can skew results .

Methodological Notes

  • Synthetic Challenges : Side reactions during bromination (e.g., over-halogenation) require TLC monitoring .
  • Biological Assays : Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays for cytotoxicity screening, with triplicate measurements to ensure reproducibility .
  • Data Interpretation : Compare halogenated analogs (e.g., chloro vs. bromo derivatives) to isolate electronic effects from steric contributions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromothiazol-2-yl) acetamide hydrobromide
Reactant of Route 2
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N-(5-Bromothiazol-2-yl) acetamide hydrobromide

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